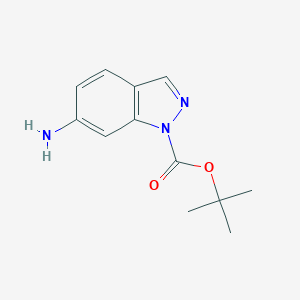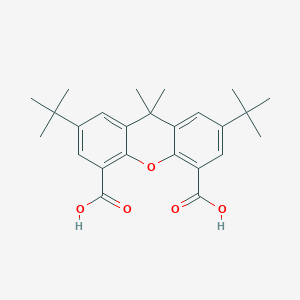
tert-Butyl-6-Amino-1H-Indazol-1-carboxylat
Übersicht
Beschreibung
tert-Butyl 6-amino-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 6-amino-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Industry: In the industrial sector, tert-butyl 6-amino-1H-indazole-1-carboxylate is used in the synthesis of advanced materials and specialty chemicals.
Biochemische Analyse
Biochemical Properties
Tert-butyl 6-amino-1H-indazole-1-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain cytochrome P450 enzymes, such as CYP1A2 . By inhibiting these enzymes, tert-butyl 6-amino-1H-indazole-1-carboxylate can modulate the metabolism of other compounds, potentially leading to altered pharmacokinetics and pharmacodynamics.
Cellular Effects
The effects of tert-butyl 6-amino-1H-indazole-1-carboxylate on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl 6-amino-1H-indazole-1-carboxylate can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, tert-butyl 6-amino-1H-indazole-1-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which alters the metabolism of other compounds . This compound can also bind to specific proteins and enzymes, leading to changes in their activity. For example, tert-butyl 6-amino-1H-indazole-1-carboxylate can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 6-amino-1H-indazole-1-carboxylate can change over time. This compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme temperatures . Long-term studies have shown that tert-butyl 6-amino-1H-indazole-1-carboxylate can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 6-amino-1H-indazole-1-carboxylate vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, tert-butyl 6-amino-1H-indazole-1-carboxylate may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
Tert-butyl 6-amino-1H-indazole-1-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . By inhibiting these enzymes, this compound can alter the metabolic flux of other compounds, leading to changes in metabolite levels. Additionally, tert-butyl 6-amino-1H-indazole-1-carboxylate can affect the activity of other enzymes involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl 6-amino-1H-indazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of tert-butyl 6-amino-1H-indazole-1-carboxylate can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
Tert-butyl 6-amino-1H-indazole-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of tert-butyl 6-amino-1H-indazole-1-carboxylate can influence its interactions with other biomolecules and its overall impact on cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate typically involves the protection of the amino group and the carboxylation of the indazole ring. One common method includes the reaction of 6-aminoindazole with tert-butyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for tert-butyl 6-amino-1H-indazole-1-carboxylate are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimization for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 6-amino-1H-indazole-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-nitro-1H-indazole-1-carboxylate
- tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
- tert-Butyl 6-methyl-1H-indazole-1-carboxylate
Uniqueness: tert-Butyl 6-amino-1H-indazole-1-carboxylate is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other indazole derivatives that may have different substituents, such as nitro, hydroxy, or methyl groups .
Eigenschaften
IUPAC Name |
tert-butyl 6-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZKAXFZUIBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475907 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219503-81-8 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














